molecular formula C20H21N3O3 B2968771 1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203172-25-1

1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Cat. No.: B2968771
CAS No.: 1203172-25-1
M. Wt: 351.406
InChI Key: LFANOEWDXAKJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1-Cyclohexyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological and psychiatric conditions.

Mode of Action

This compound interacts with the Dopamine D2 receptor as a selective inhibitor . By inhibiting this receptor, it can modulate the dopaminergic signaling pathways in the brain.

Biochemical Pathways

The inhibition of the Dopamine D2 receptor affects the dopaminergic signaling pathways . These pathways are involved in various functions such as motor control, reward, and cognition. Alterations in these pathways can lead to various central nervous system disorders .

Result of Action

The molecular and cellular effects of this compound’s action are related to its inhibitory effect on the Dopamine D2 receptor. This can result in the modulation of dopaminergic signaling and potentially alleviate symptoms of disorders associated with this pathway .

Biochemical Analysis

Biochemical Properties

It has been suggested that it may act as a selective inhibitor of the Dopamine D2 receptor . This implies that it could interact with enzymes, proteins, and other biomolecules involved in dopamine signaling pathways.

Cellular Effects

Given its potential role as a Dopamine D2 receptor antagonist , it could influence various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its potential role as a Dopamine D2 receptor antagonist suggests that it may exert its effects at the molecular level by binding to the D2 receptor, inhibiting its activity, and thereby altering gene expression .

Properties

IUPAC Name

1-cyclohexyl-3-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-19-15-12-14(22-20(25)21-13-6-2-1-3-7-13)10-11-17(15)26-18-9-5-4-8-16(18)23-19/h4-5,8-13H,1-3,6-7H2,(H,23,24)(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFANOEWDXAKJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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